Croceaine A

Description

Properties

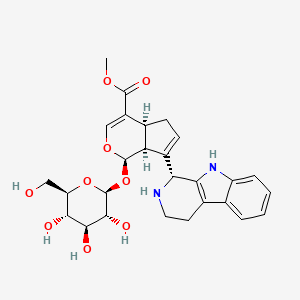

Molecular Formula |

C27H32N2O9 |

|---|---|

Molecular Weight |

528.5 g/mol |

IUPAC Name |

methyl (1R,4aS,7aS)-7-[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C27H32N2O9/c1-35-25(34)16-11-36-26(38-27-24(33)23(32)22(31)18(10-30)37-27)19-13(16)6-7-15(19)20-21-14(8-9-28-20)12-4-2-3-5-17(12)29-21/h2-5,7,11,13,18-20,22-24,26-33H,6,8-10H2,1H3/t13-,18-,19+,20-,22-,23+,24-,26-,27+/m1/s1 |

InChI Key |

CNDZNSRMCKQXEC-YOBNALRNSA-N |

Isomeric SMILES |

COC(=O)C1=CO[C@@H]([C@H]2[C@@H]1CC=C2[C@@H]3C4=C(CCN3)C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC=C2C3C4=C(CCN3)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O |

Synonyms |

croceaine A |

Origin of Product |

United States |

Q & A

Q. What are the key structural and functional properties of Croceaine A, and how are they identified experimentally?

Answer: Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Functional properties (e.g., solubility, stability) are assessed via high-performance liquid chromatography (HPLC) and thermal analysis. Experimental protocols must include validation against established reference compounds and reproducibility checks .

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

Answer: Synthesis routes should prioritize atom economy and yield optimization. Common approaches include multi-step organic reactions (e.g., esterification, cyclization), with detailed characterization at each intermediate stage. Experimental sections must document reagent purity, reaction conditions (temperature, catalysts), and purification techniques (e.g., column chromatography) to ensure reproducibility .

Q. How can researchers design initial biological activity assays for this compound?

Answer: Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines relevant to the compound’s hypothesized mechanism. Include positive and negative controls, dose-response curves, and statistical validation (e.g., ANOVA with post-hoc tests). Preclinical studies should adhere to ethical guidelines and report IC₅₀/EC₅₀ values with confidence intervals .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?

Answer: Conduct a systematic review to identify variability sources:

Q. What advanced techniques are critical for elucidating this compound’s mechanism of action?

Answer: Combine omics approaches (proteomics, transcriptomics) with molecular docking simulations to map interaction pathways. Validate findings using CRISPR-Cas9 gene editing or siRNA knockdowns. Ensure data integration via bioinformatics tools (e.g., STRING, KEGG pathways) to contextualize results within broader biological networks .

Q. How can researchers optimize experimental design for this compound’s pharmacokinetic studies?

Answer: Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption, distribution, metabolism, and excretion (ADME). Validate models with in vivo studies in rodent cohorts, incorporating LC-MS/MS for plasma concentration analysis. Address interspecies variability by cross-referencing human hepatocyte data .

Q. What strategies mitigate bias when interpreting this compound’s therapeutic potential?

Answer: Apply PICO (Population, Intervention, Comparison, Outcome) frameworks to define study parameters. Use double-blinded randomized controlled trials (RCTs) for clinical phases. Transparently report conflicts of interest and use tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) to assess evidence quality .

Methodological Considerations

- Data Reproducibility: Document all experimental parameters (e.g., solvent batches, instrument calibration) in supplementary materials. Use platforms like Zenodo for raw data archiving .

- Literature Gaps: Conduct scoping reviews using PRISMA guidelines to identify understudied areas (e.g., long-term toxicity, synergistic drug interactions) .

- Ethical Compliance: Obtain institutional review board (IRB) approval for studies involving human/animal subjects. Include ethical statements in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.